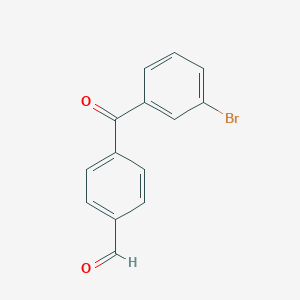![molecular formula C15H11F3N2O2 B400445 N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B400445.png)
N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide is a chemical compound with the molecular formula C15H11F3N2O2 and a molecular weight of 308.25 g/mol This compound is characterized by the presence of a trifluoroacetyl group attached to a biphenyl structure, which is further linked to a carbohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide typically involves the reaction of 2,2,2-trifluoroacetyl chloride with biphenyl-4-carbohydrazide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the trifluoroacetyl group.
Aplicaciones Científicas De Investigación
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This interaction can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological or chemical effects.
Comparación Con Compuestos Similares
N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide can be compared with other similar compounds, such as:
2-(Trifluoroacetyl)biphenyl: This compound lacks the carbohydrazide moiety, making it less versatile in terms of chemical reactivity and applications.
Biphenyl-4-carbohydrazide: This compound does not contain the trifluoroacetyl group, which reduces its reactivity and potential biological activities.
The presence of both the trifluoroacetyl and carbohydrazide groups in N’-(2,2,2-trifluoroacetyl)biphenyl-4-carbohydrazide makes it unique and enhances its chemical and biological properties.
Propiedades
Fórmula molecular |
C15H11F3N2O2 |
|---|---|
Peso molecular |
308.25g/mol |
Nombre IUPAC |
4-phenyl-N'-(2,2,2-trifluoroacetyl)benzohydrazide |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)14(22)20-19-13(21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,19,21)(H,20,22) |
Clave InChI |
VXUBQDCEWBGDFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-bisnitrobenzamide](/img/structure/B400364.png)
![3,5-bisnitro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B400365.png)
![2,4-dichloro-N-[2-methyl-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400366.png)

![2-[(Z)-3-chlorobut-2-enyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B400373.png)
![4-fluoro-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B400374.png)
![[2-(Benzotriazol-2-yl)-4-methylphenyl] naphthalene-2-sulfonate](/img/structure/B400376.png)


![2-[(4-fluorobenzylidene)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B400381.png)

![N-{4-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-3-nitrophenyl}acetamide](/img/structure/B400384.png)
![diethyl 5-(5,8-bisnitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B400388.png)
